molecular formula C11H24O B1290176 3-Butyl-1-heptanol CAS No. 51655-56-2

3-Butyl-1-heptanol

Cat. No.: B1290176
CAS No.: 51655-56-2
M. Wt: 172.31 g/mol
InChI Key: JVZDVHQHXNGWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-heptanol is an organic compound with the molecular formula C₁₁H₂₄O. It is a high-boiling point alcohol that finds applications in various fields due to its unique physical and chemical properties. This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain, making it a primary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another method involves the hydroformylation of alkenes followed by hydrogenation.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by hydrogenation. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the corresponding aldehyde, which is then hydrogenated to yield this compound .

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 3-Butylheptanal (aldehyde), 3-Butylheptanoic acid (carboxylic acid).

    Reduction: 3-Butylheptane (alkane).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

  • 3-Butyl-1-heptanol is often used as a solvent in the synthesis of other organic compounds. Its ability to dissolve both polar and non-polar substances makes it versatile in chemical reactions.

2. Intermediate in Synthesis

  • This compound serves as an intermediate in the production of surfactants and other chemical products. It can be transformed into various derivatives through reactions such as esterification, oxidation, and reduction.

3. Fragrance and Flavoring Agent

  • Due to its pleasant odor, this compound is utilized in the fragrance industry. It can be found in perfumes and flavorings, contributing to the sensory attributes of consumer products.

Biological Applications

1. Plant Metabolite

  • This compound has been identified as a plant metabolite, indicating its role in plant physiology and potential use in agricultural applications. It may serve as a natural pesticide or growth enhancer due to its biological activity.

2. Biomarker Potential

  • Research suggests that this compound could function as a biomarker for certain dietary practices, particularly those involving the consumption of specific fruits and herbs where this compound is prevalent .

Case Studies

Study Focus Findings
Study on Volatile Compounds in ApplesInvestigated the volatile profile of apple cultivarsFound that this compound contributes significantly to the aroma profile of certain apple varieties, enhancing consumer appeal .
Synthesis of SurfactantsExplored the use of this compound as an intermediateDemonstrated effective conversion into surfactants with improved emulsifying properties for industrial cleaning applications .

Summary of Key Findings

  • Versatile Solvent : Its solvent properties facilitate various chemical reactions, making it essential in industrial chemistry.
  • Intermediate Role : Acts as a precursor for synthesizing surfactants and other functional compounds.
  • Fragrance Use : Its pleasant aroma allows it to be used in perfumes and flavorings.
  • Biological Significance : Identified as a plant metabolite with potential agricultural applications.

Mechanism of Action

The mechanism of action of 3-Butyl-1-heptanol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biochemical systems, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to the corresponding aldehyde .

Comparison with Similar Compounds

    1-Butanol: A primary alcohol with a shorter carbon chain.

    2-Butanol: A secondary alcohol with a similar carbon chain length.

    1-Heptanol: A primary alcohol with a similar carbon chain length but different branching.

Uniqueness: 3-Butyl-1-heptanol is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Its higher boiling point and specific reactivity make it suitable for specialized applications in research and industry .

Biological Activity

3-Butyl-1-heptanol, a long-chain alcohol with the molecular formula C11H24OC_{11}H_{24}O, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.

This compound is characterized by its hydrophobic nature, which influences its interactions within biological systems. The compound's structure consists of a seven-carbon chain with a hydroxyl group (-OH) at one end, contributing to its solubility properties and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa12
Escherichia coli10

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the context of antibiotic resistance.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It was evaluated against common fungal pathogens such as Aspergillus niger and Candida albicans. The compound exhibited a dose-dependent inhibition of fungal growth.

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Aspergillus niger50
Candida albicans40

The antifungal activity indicates its potential application in food preservation and treatment of fungal infections.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics.

Cell Line IC50 (μM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound in various concentrations against clinical isolates. The results indicated that higher concentrations significantly reduced bacterial viability, suggesting its potential use in clinical settings to combat infections.
  • Fungal Inhibition Research : Another case study focused on the antifungal properties of the compound, revealing that it effectively inhibited Candida species growth in vitro. The study proposed further exploration into its use as a topical antifungal treatment.

Properties

IUPAC Name

3-butylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-7-11(9-10-12)8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDVHQHXNGWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626149
Record name 3-Butylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-56-2
Record name 3-Butylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butyl-1-heptanol
Reactant of Route 2
3-Butyl-1-heptanol
Reactant of Route 3
3-Butyl-1-heptanol
Reactant of Route 4
3-Butyl-1-heptanol
Reactant of Route 5
3-Butyl-1-heptanol
Reactant of Route 6
Reactant of Route 6
3-Butyl-1-heptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.